N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H15N3O4 and its molecular weight is 373.368. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide derivatives involves multi-step chemical reactions, focusing on enhancing specific properties such as solubility, potency, and selectivity. For instance, studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides highlight the methodical modification of the core structure to improve kinase selectivity and aqueous solubility, culminating in compounds demonstrating significant tumor growth inhibition in vivo (G. M. Schroeder et al., 2009). This indicates the compound's potential in targeted cancer therapy applications.
Crystallography and Molecular Structure
Crystallographic studies provide insights into the molecular structure of chromene derivatives, revealing their conformation and potential for interaction with biological targets. For example, the analysis of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives underscores the importance of the anti-rotamer conformation about the C-N bond and the trans- or cis-related positions of the amide and pyran ring oxygen atoms, which are crucial for biological activity (J. Reis et al., 2013).
Biological Evaluation
Biological evaluations of chromene derivatives include antibacterial, antifungal, and anticancer activities. The synthesis and biological evaluation of some innovative coumarin derivatives containing the thiazolidin-4-one ring have been reported, highlighting their promising antibacterial activity against various strains, demonstrating the compound's versatility in antimicrobial applications (C. K. Ramaganesh et al., 2010).
Molecular Docking and SAR Studies
Molecular docking and structure-activity relationship (SAR) studies provide a deeper understanding of how chromene derivatives interact with their targets. For instance, the synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates offer valuable insights into the compounds' anti-proliferative activities against cancer cell lines, providing a foundation for further optimization and development (I. Parveen et al., 2017).
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-27-19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)28-21(16)26/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFYJLTEZXNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.